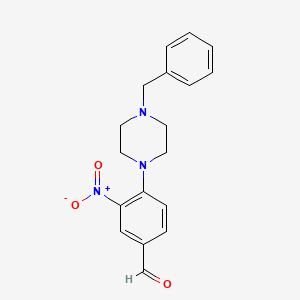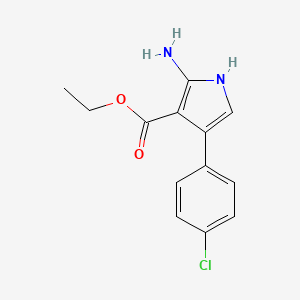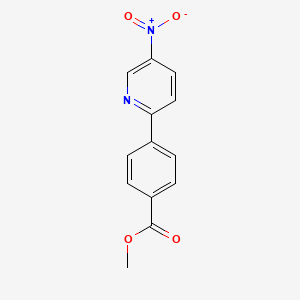![molecular formula C11H12ClNO4S B1333112 1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid CAS No. 73096-27-2](/img/structure/B1333112.png)
1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid is a chemical compound with the molecular formula C11H12ClNO4S It is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine-2-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound for its target. The chlorophenyl group can contribute to the overall hydrophobic interactions, stabilizing the compound-protein complex.
Comparison with Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid
- 1-[(4-Ethylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid
- 1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid
Comparison: 1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and binding affinity compared to its methyl, ethyl, or methoxy analogs. The chlorophenyl group can also influence the compound’s solubility and stability, making it suitable for specific applications where other analogs may not be as effective.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMXHRZHMZMBDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377539 |
Source


|
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665738 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
73096-27-2 |
Source


|
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)



![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)




![2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B1333058.png)
![2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile](/img/structure/B1333064.png)
